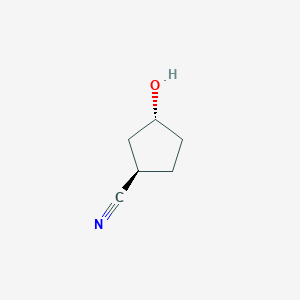

trans-3-Hydroxycyclopentanecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“trans-3-Hydroxycyclopentanecarbonitrile” is a chemical compound with the molecular formula C6H9NO . Its molecular weight is 111.14 . It is used for research purposes .

Physical And Chemical Properties Analysis

“trans-3-Hydroxycyclopentanecarbonitrile” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Studies in Phosphorus-Nitrogen Compounds

Research into phosphorus-nitrogen compounds showed that hexachlorocyclotriphosphazatriene reacted with N/O-donor-type N-alkyl or aryl-o-hydroxybenzylamines to produce mono-, di-, and tri-spirocyclic phosphazenes. These compounds have demonstrated strong antibacterial activity against gram-positive and gram-negative bacteria and significant antifungal activity against yeast strains. They have also shown strong affinity and activity in DNA binding and interaction, suggesting potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).

Cyclization to cis- and trans-Abietanes

A study on cyclic hydroxy nitriles revealed that these compounds could be synthesized through sequential 1,2-1,4-Grignard addition-methylations. The research highlighted fundamental stereoselectivity trends in cationic cyclizations to cis- and trans-abietanes, demonstrating the influence of ZrCl4 in promoting these cyclizations. This insight into the stereoselective synthesis process holds significant potential for the field of synthetic organic chemistry (Fleming et al., 2008).

Antioxidant Activity of Stilbenes

A study on stilbenes, particularly trans-Resveratrol (t-RES) and its analogues, showed that these compounds had potent antioxidant effects on leukemic cell lines. The presence of ortho-dihydroxy structures in the compounds was found to enhance the protective effect against DNA damage caused by radicals. These findings suggest potential applications of these compounds in therapeutic treatments for leukemia or as general antioxidants (Ovesná et al., 2006).

Intramolecular Cycloaddition of Nitrile Oxides

Research demonstrated that trans-1,3-Divinylcyclopentanes could undergo an intramolecular nitrile oxide cycloaddition process to yield tricyclic isoxazoline precursors. This reaction pathway is crucial for synthesizing complex organic molecules and could have wide-ranging applications in medicinal chemistry and drug development (Chapelon et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Hydroxycyclopentanecarbonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)